N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring. The presence of the N-methyl and carboxamide groups adds to its chemical complexity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with methylamine and a carboxylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency . Post-reaction, the product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxines.
Scientific Research Applications
Chemistry: N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to understand its binding affinity and specificity .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical structure allows it to impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact pathways and molecular targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
- 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- 2,3-dihydro-1,4-benzodioxine-6-carboxamide
Comparison: N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity . Compared to its analogs, this compound may exhibit different binding affinities and specificities towards molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAPYIYGLQNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284293, DTXSID50966748 | |
Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-80-1, 5237-71-8 | |
Record name | NSC36579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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